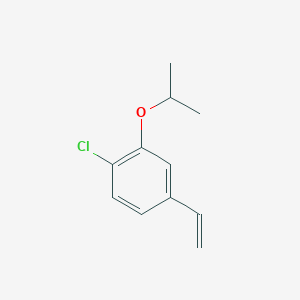
1-Chloro-2-isopropoxy-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-isopropoxy-4-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an isopropoxy group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-2-hydroxy-4-vinylbenzene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The vinyl group can be hydrogenated to form the corresponding ethyl derivative using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: m-CPBA, solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), solvents (e.g., ethanol).
Major Products:
Substitution: 1-(Substituted)-2-isopropoxy-4-vinylbenzene derivatives.
Oxidation: Epoxides or diols.
Reduction: 1-Chloro-2-isopropoxy-4-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-isopropoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-chloro-2-isopropoxy-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials.
Molecular Targets and Pathways:
Substitution Reactions: Target the chlorine atom for nucleophilic attack.
Polymerization: The vinyl group acts as a reactive site for chain growth.
Comparación Con Compuestos Similares
1-Chloro-2-isopropoxy-4-vinylbenzene can be compared with other similar compounds such as:
1-Chloro-2-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Chloro-2-ethoxy-4-vinylbenzene: Contains an ethoxy group instead of an isopropoxy group.
1-Chloro-2-isopropoxy-4-ethylbenzene: The vinyl group is replaced by an ethyl group.
Uniqueness: The presence of the isopropoxy group in this compound imparts distinct steric and electronic properties, influencing its reactivity and applications compared to its analogs.
Propiedades
IUPAC Name |
1-chloro-4-ethenyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCXIYVKSKTONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














